11-Oxomogroside IV

Description

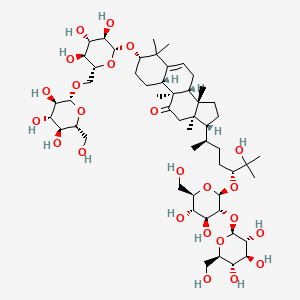

Structure

2D Structure

Properties

Molecular Formula |

C54H90O24 |

|---|---|

Molecular Weight |

1123.3 g/mol |

IUPAC Name |

(3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C54H90O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1 |

InChI Key |

YWAKRLANXLYUMX-BXUGAXFMSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of 11-Oxomogroside IV in Siraitia grosvenorii: A Technical Guide

An in-depth exploration of the discovery, isolation, and characterization of the cucurbitane glycoside, 11-Oxomogroside IV, from the Monk Fruit.

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine belonging to the Cucurbitaceae family, native to Southern China[1]. For centuries, its fruit has been used in traditional Chinese medicine and as a natural, non-caloric sweetener[1][2]. The intense sweetness of monk fruit is attributed to a group of triterpenoid glycosides called mogrosides[3]. These compounds, particularly mogroside V, can be several hundred times sweeter than sucrose[4]. The unique chemical structures and potent biological activities of mogrosides have made them a subject of extensive research for their potential applications in the food, beverage, and pharmaceutical industries[2]. Among the diverse array of mogrosides, this compound represents a structurally distinct member of this family. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Characterization

This compound is a cucurbitane-type triterpenoid glycoside that has been isolated from the fruit of Siraitia grosvenorii[3]. Its discovery is part of the ongoing efforts to identify and characterize the full spectrum of mogrosides present in monk fruit. The structure of this compound was elucidated through extensive spectroscopic analysis, primarily utilizing Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₄H₉₀O₂₄ | [3] |

| Molecular Weight | 1123.28 g/mol | [3] |

| Compound Type | Cucurbitane Glycoside | [3] |

| Natural Source | Siraitia grosvenorii (Monk Fruit) | [3] |

Experimental Protocols

Extraction

-

Sample Preparation: Fresh or dried fruits of Siraitia grosvenorii are crushed into a coarse powder.

-

Solvent Extraction: The powdered fruit material is extracted with 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v)[4]. The extraction is typically performed under reflux for 2-3 hours and repeated three times to ensure maximum yield.

-

Filtration and Concentration: The combined ethanolic extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude aqueous extract.

Purification

-

Macroporous Resin Chromatography: The crude aqueous extract is loaded onto a D101 macroporous resin column[4].

-

The column is first washed with deionized water to remove sugars and other polar impurities.

-

The mogrosides are then eluted with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Silica Gel Column Chromatography: Fractions enriched with mogrosides are combined, concentrated, and subjected to silica gel column chromatography. Elution is performed with a solvent system such as chloroform-methanol-water in a stepwise gradient to separate the different mogrosides.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of this compound is achieved using a C18 reversed-phase preparative HPLC column.

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex structure of the aglycone and the sequence and linkage of the sugar moieties. While a detailed public record of the specific chemical shifts for this compound is not available, the data would be compared with that of known mogrosides to identify the characteristic signals of the cucurbitane skeleton and the attached glucose units, as well as the distinctive chemical shifts indicative of the 11-oxo functional group.

Biosynthesis of this compound

The biosynthesis of mogrosides in Siraitia grosvenorii begins with the cyclization of 2,3-oxidosqualene to form the cucurbitadienol backbone. This precursor then undergoes a series of post-cyclization modifications, including oxidation and glycosylation, catalyzed by specific enzymes. The formation of the 11-oxo group is a key step in the biosynthesis of this compound and is catalyzed by a cytochrome P450 monooxygenase (CYP450)[6]. Subsequent glycosylation at various positions by UDP-glucosyltransferases (UGTs) leads to the final structure of this compound.

Caption: Proposed biosynthetic pathway of this compound in Siraitia grosvenorii.

Experimental Workflow Visualization

The general workflow for the discovery and characterization of this compound from Siraitia grosvenorii is depicted in the following diagram.

Caption: General experimental workflow for the isolation and identification of this compound.

Conclusion

The discovery of this compound adds to the rich chemical diversity of mogrosides found in Siraitia grosvenorii. Its unique 11-oxo functionality distinguishes it from many other mogrosides and may confer specific biological properties that warrant further investigation. The methodologies outlined in this guide provide a framework for the isolation, purification, and characterization of this and other related compounds. Further research is needed to fully elucidate the pharmacological profile of this compound and to explore its potential applications in the development of novel sweeteners, functional foods, and therapeutic agents. The continued exploration of the chemical constituents of Siraitia grosvenorii holds significant promise for the discovery of new bioactive molecules with valuable applications in human health and nutrition.

References

- 1. researchgate.net [researchgate.net]

- 2. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maxapress.com [maxapress.com]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthetic pathway of prescription cucurbitacin IIa and high-level production of key triterpenoid intermediates in engineered yeast and tobacco - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Provenance of 11-Oxomogroside IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of 11-Oxomogroside IV, a cucurbitane-type triterpenoid glycoside of interest for its potential pharmacological activities. The primary and exclusive natural source identified for this compound is the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. This document details the distribution of this compound within the fruit, methods for its extraction and isolation, and the biosynthetic pathways leading to its formation.

Distribution and Quantification in Siraitia grosvenorii

This compound is a minor mogroside found in the fruit of Siraitia grosvenorii. While comprehensive quantitative data for this compound across different fruit parts (peel, pulp, and seed) and maturity stages is not extensively documented in publicly available literature, studies on the general distribution of mogrosides provide valuable insights. Mogrosides are most abundant in the pulp of the fruit, with concentrations varying significantly depending on the stage of fruit development.

Generally, the concentration of sweeter mogrosides, such as Mogroside V, increases as the fruit ripens, while less sweet or bitter precursors decrease. It is plausible that the concentration of this compound follows a similar trend, accumulating in the later stages of fruit maturity. One study noted that low-temperature drying of monk fruit resulted in higher concentrations of 11-oxo-mogroside V, a structurally related compound, suggesting that processing methods can significantly impact the final composition of these glycosides[1].

Table 1: General Distribution and Relative Abundance of Major Mogrosides in Siraitia grosvenorii Fruit

| Mogroside | Relative Abundance in Ripe Fruit | Primary Location |

| Mogroside V | High | Pulp |

| Siamenoside I | Moderate | Pulp |

| Mogroside IV | Moderate to Low | Pulp |

| 11-Oxomogroside V | Low | Pulp |

| This compound | Minor Component | Pulp |

| Mogroside III | Low (higher in unripe fruit) | Pulp |

| Mogroside IIE | Very Low (higher in unripe fruit) | Pulp |

Experimental Protocols

General Extraction of Mogrosides from Siraitia grosvenorii Fruit

This protocol outlines a common method for the extraction of total mogrosides from dried monk fruit, which can then be further purified to isolate this compound.

Materials:

-

Dried Siraitia grosvenorii fruit

-

Deionized water

-

Ethanol (70-80%)

-

Macroporous adsorbent resin (e.g., D101)

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Preparation of Fruit Material: The dried fruits are crushed into a coarse powder.

-

Hot Water Extraction: The powdered fruit is extracted with hot deionized water (typically at a solid-to-liquid ratio of 1:10 to 1:15 w/v) at 80-100°C for 1-2 hours. This step is often repeated 2-3 times to maximize yield.

-

Filtration and Concentration: The aqueous extracts are combined, filtered to remove solid residues, and then concentrated under reduced pressure using a rotary evaporator.

-

Ethanol Precipitation (Optional): To remove polysaccharides and other impurities, ethanol is added to the concentrated extract to a final concentration of 60-70%. The mixture is allowed to stand, and the precipitate is removed by centrifugation or filtration.

-

Macroporous Resin Chromatography: The supernatant is passed through a column packed with macroporous adsorbent resin. The column is first washed with deionized water to remove sugars and other polar impurities.

-

Elution: The mogrosides are then eluted from the resin using aqueous ethanol (typically 50-70%).

-

Final Concentration and Drying: The ethanol eluate is collected and concentrated using a rotary evaporator. The resulting concentrated extract, rich in total mogrosides, is then freeze-dried to obtain a powder.

Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Following the general extraction, preparative HPLC is employed for the isolation of individual mogrosides.

Instrumentation and Conditions:

-

Instrument: Preparative HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

Gradient Program (Example):

-

0-10 min: 20-30% A

-

10-40 min: 30-40% A

-

40-50 min: 40-50% A

-

50-60 min: 50-20% A (column wash and re-equilibration)

-

-

Flow Rate: 10-20 mL/min.

-

Detection: UV at 203-210 nm.

-

Injection Volume: Dependent on the concentration of the crude extract.

Procedure:

-

Sample Preparation: The crude mogroside extract is dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter.

-

Fraction Collection: The sample is injected onto the preparative HPLC system. Fractions are collected based on the retention time corresponding to this compound, as determined by prior analytical HPLC-MS analysis of the crude extract.

-

Purity Analysis: The collected fractions are analyzed for purity using analytical HPLC or UPLC-MS/MS.

-

Lyophilization: Pure fractions containing this compound are combined, and the solvent is removed by lyophilization to yield the purified compound.

Biosynthesis of this compound

The biosynthesis of mogrosides, including this compound, begins with the cyclization of 2,3-oxidosqualene to form the cucurbitadienol backbone. A series of oxidation and glycosylation steps, catalyzed by specific enzymes, then leads to the diverse range of mogrosides found in Siraitia grosvenorii. The formation of the 11-oxo group is a critical step in the biosynthesis of this compound and other related compounds. This oxidation is catalyzed by a cytochrome P450 monooxygenase.

Below is a simplified representation of the key enzymatic steps involved in the formation of the mogrol backbone and its subsequent conversion to 11-oxo derivatives.

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Identification

The following diagram illustrates a typical workflow for the isolation and identification of this compound from its natural source.

Caption: Workflow for isolating this compound.

Concluding Remarks

The fruit of Siraitia grosvenorii is the sole identified natural source of this compound. While it is present as a minor component, established extraction and purification techniques for mogrosides can be adapted for its isolation. Further quantitative studies are necessary to fully elucidate its distribution within the fruit and the impact of post-harvest processing on its concentration. The elucidation of its biosynthetic pathway opens avenues for potential biotechnological production through metabolic engineering or enzymatic synthesis, which could provide a more sustainable and controlled source of this compound for research and development.

References

An In-Depth Technical Guide to the Biosynthesis of 11-Oxomogroside IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 11-Oxomogroside IV, a sweet-tasting triterpenoid glycoside found in the monk fruit (Siraitia grosvenorii). The guide details the enzymatic steps, presents available quantitative data, outlines experimental protocols for key enzymes, and provides visual representations of the biochemical transformations.

Introduction to Mogroside Biosynthesis

Mogrosides are a class of cucurbitane-type triterpenoid glycosides responsible for the intense sweetness of monk fruit extracts, which are used as natural, non-caloric sweeteners. The biosynthesis of these compounds is a complex process involving a series of enzymatic reactions that convert a linear isoprenoid precursor into a decorated tetracyclic structure. The pathway is initiated from 2,3-oxidosqualene and proceeds through a series of cyclization, oxidation, and glycosylation steps.[1][2][3]

The core structure of mogrosides is the aglycone, mogrol, which is characterized by hydroxyl groups at positions C3, C11, C24, and C25.[1] The diversity of mogrosides arises from the number and linkage of glucose units attached to this core structure. This compound is a specific mogroside featuring a ketone group at the C-11 position and four glucose moieties.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic cascade. While the complete pathway has been elucidated through the characterization of several key enzymes, the precise order of the final oxidation and glycosylation steps for this compound is an area of ongoing research. Two primary hypotheses exist:

-

Hypothesis A: Mogroside IV is synthesized first, followed by an oxidation at the C-11 position to yield this compound.

-

Hypothesis B: An 11-oxo precursor, such as 11-oxomogrol, is synthesized and subsequently glycosylated to form this compound.

Based on current evidence, the pathway is understood to proceed as follows:

Step 1: Cyclization of 2,3-Oxidosqualene to Cucurbitadienol

The pathway begins with the cyclization of the linear isoprenoid, 2,3-oxidosqualene, catalyzed by cucurbitadienol synthase (CS) . This enzyme facilitates a series of protonations and rearrangements to form the foundational tetracyclic cucurbitadienol skeleton.[4]

Step 2: Oxidation of Cucurbitadienol

Cucurbitadienol undergoes a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s) and epoxide hydrolases. A key enzyme in this stage is CYP87D18 , a multifunctional P450 that catalyzes the oxidation of cucurbitadienol at the C-11 position to produce both 11-hydroxycucurbitadienol and 11-oxocucurbitadienol.[2][3][5] Further hydroxylations at other positions, such as C-24 and C-25, are also carried out by other CYP450s and epoxide hydrolases to form the mogrol backbone.

Step 3: Glycosylation to Form Mogroside IV

The mogrol aglycone is then sequentially glycosylated by a series of UDP-glycosyltransferases (UGTs). These enzymes transfer glucose units from UDP-glucose to specific hydroxyl groups on the mogrol scaffold. The formation of Mogroside IV involves the attachment of four glucose molecules.

Step 4: Formation of this compound

The final step leading to this compound involves the oxidation at the C-11 position. As CYP87D18 can produce 11-oxocucurbitadienol, it is plausible that this oxidized precursor is then carried through the subsequent hydroxylation and glycosylation steps to form this compound. Alternatively, Mogroside IV could be the substrate for a final C-11 oxidation step.

Diagram of the Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited, with most studies focusing on the accumulation of various mogrosides in the fruit of S. grosvenorii.

| Compound | Concentration Range (mg/g dry weight) in S. grosvenorii fruit | Reference |

| Mogroside V | 5.8 - 12.9 | [6] |

| Mogroside IV | Variable, generally lower than Mogroside V | [1] |

| 11-Oxomogroside V | Major impurity in Mogroside V extracts | [1] |

Kinetic parameters for the key biosynthetic enzymes are still largely uncharacterized. One study reported kinetic parameters for a β-glucosidase from Aspergillus niger acting on mogrosides, which is involved in the enzymatic modification of these compounds but not their de novo synthesis.

| Enzyme | Substrate | Km (mM) | Vmax (mM/min) | Reference |

| β-glucosidase (free) | p-NPG | 2.36 | 5.15 | [2] |

| β-glucosidase (immobilized) | p-NPG | 3.31 | 1.04 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of mogroside biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the enzymes involved in the this compound pathway for in vitro characterization.

Protocol for Heterologous Expression in E. coli

-

Gene Synthesis and Cloning: Synthesize the codon-optimized gene sequences for the target enzymes (e.g., Cucurbitadienol Synthase, CYP87D18, specific UGTs) and clone them into an appropriate expression vector (e.g., pET series) with a suitable tag (e.g., His-tag) for purification.

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium.

-

Induction of Protein Expression: When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For CYP450s, supplement the medium with a heme precursor like δ-aminolevulinic acid.

-

Incubation: Incubate the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

-

Cell Harvesting: Harvest the cells by centrifugation.

Protocol for Protein Purification

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).

-

Elution: Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange/Desalting: If necessary, exchange the buffer of the purified protein using a desalting column or dialysis.

-

Purity Analysis: Assess the purity of the protein by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the activity and substrate specificity of the purified biosynthetic enzymes.

Protocol for Cucurbitadienol Synthase (CS) Assay

-

Reaction Mixture: Prepare a reaction mixture containing the purified CS enzyme, the substrate 2,3-oxidosqualene, and a suitable buffer (e.g., phosphate buffer pH 7.0).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Extraction: Stop the reaction and extract the product with an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: Analyze the extracted product by GC-MS or LC-MS to identify and quantify the cucurbitadienol formed.

Protocol for CYP450 (CYP87D18) Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing the purified CYP87D18, a cytochrome P450 reductase (CPR) partner, the substrate (e.g., cucurbitadienol), a buffer (e.g., potassium phosphate buffer pH 7.4), and an NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted products by LC-MS to identify and quantify 11-hydroxycucurbitadienol and 11-oxocucurbitadienol.[2][3]

Protocol for UDP-Glycosyltransferase (UGT) Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing the purified UGT enzyme, the acceptor substrate (e.g., mogrol, Mogroside IV, or 11-oxomogrol), the sugar donor UDP-glucose, and a buffer (e.g., Tris-HCl pH 7.5) containing MgCl2.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Quenching: Stop the reaction by adding a solvent like methanol.

-

Analysis: Analyze the reaction mixture by LC-MS to identify and quantify the glycosylated products.

Extraction and Quantification of Mogrosides from Plant Material

Objective: To extract and quantify this compound and other mogrosides from monk fruit.

Protocol for Extraction

-

Sample Preparation: Dry and grind the monk fruit into a fine powder.

-

Extraction: Extract the powder with a solvent such as 80% methanol in water using methods like sonication or reflux.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure.

Protocol for Quantification by LC-MS/MS

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water (containing a modifier like formic acid) and acetonitrile.

-

Mass Spectrometry Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: Use a standard curve of purified this compound to quantify its concentration in the extract.

Logical Workflow for Enzyme Characterization

The following diagram illustrates a typical workflow for the characterization of a novel enzyme in the this compound biosynthetic pathway.

Caption: Workflow for functional characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of this compound is a complex enzymatic process involving a cascade of reactions. While the key enzyme families and some specific enzymes have been identified, further research is needed to fully elucidate the precise sequence of the final oxidative and glycosylative steps. The development of robust in vitro enzymatic assays and the heterologous expression of the biosynthetic enzymes will be crucial for detailed kinetic studies and the potential for metabolic engineering to enhance the production of this valuable natural sweetener. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

- 1. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]

- 2. Oxidation of Cucurbitadienol Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. uniprot.org [uniprot.org]

- 6. lcms.cz [lcms.cz]

11-Oxomogroside IV: A Technical Overview of a Minor Mogroside

CAS Number: 2096516-32-2

This technical guide provides a comprehensive overview of 11-Oxomogroside IV, a natural triterpenoid glycoside found in the fruits of Siraitia grosvenorii, commonly known as monk fruit.[1][2][3] Due to its status as a less abundant mogroside, publicly available data specifically on this compound is limited. This document summarizes the existing information and, where specific data is lacking, provides context based on the broader class of mogrosides. This guide is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Physicochemical Properties

This compound is a cucurbitane-type tetracyclic triterpenoid glycoside.[4][5] Its basic physicochemical properties, as compiled from various chemical suppliers, are presented in Table 1.

| Property | Value | Source |

| CAS Number | 2096516-32-2 | [1][2] |

| Molecular Formula | C₅₄H₉₀O₂₄ | [1][2] |

| Molecular Weight | 1123.28 g/mol | [1][2] |

| Natural Source | Fruits of Siraitia grosvenorii (Swingle) | [1][3] |

| Solubility | Soluble in Methanol, Water, DMSO, Acetonitrile | [6] |

| Storage | 2-8°C | [6] |

Biological Activity and Pharmacokinetics

Research on various mogrosides has revealed a range of potential health benefits, including antioxidant and anti-inflammatory effects.[4][5] For context, Table 2 summarizes the reported biological activities of the closely related compound, 11-oxo-mogroside V. It is important to note that these findings may not be directly extrapolated to this compound.

| Biological Activity of 11-oxo-mogroside V | Assay | Results (EC₅₀ or Inhibition) |

| Antioxidant Activity | Reactive Oxygen Species (O₂⁻) Scavenging | EC₅₀ = 4.79 µg/mL |

| Reactive Oxygen Species (H₂O₂) Scavenging | EC₅₀ = 16.52 µg/mL | |

| Reactive Oxygen Species (OH) Scavenging | EC₅₀ = 146.17 µg/mL | |

| OH-induced DNA damage inhibition | EC₅₀ = 3.09 µg/mL | |

| Anti-tumor Promotion | Epstein-Barr virus early antigen (EBV-EA) induction by TPA | 91.2% inhibition at 1000 mol ratio/TPA |

Pharmacokinetic studies on mogrosides indicate that they are generally poorly absorbed in their glycosidic form.[7][8] Instead, they are primarily metabolized by the gut microbiota, which hydrolyzes the glucose units.[8][9] This process results in the formation of the aglycone, mogrol, and its mono- and diglucosides, which are then absorbed.[8] The pharmacokinetic profiles of mogrosides can be influenced by physiological conditions, such as in type 2 diabetes models.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or specific biological evaluation of this compound are not described in the currently available literature. The compound is naturally sourced from monk fruit.[1][3] General methods for the extraction and purification of mogrosides from Siraitia grosvenorii fruits typically involve solvent extraction followed by various chromatographic techniques.

Signaling Pathways

There is no specific information detailing any signaling pathways directly modulated by this compound. Research on other mogrosides and their aglycone, mogrol, has suggested potential interactions with pathways related to metabolic health, such as the AMPK signaling pathway.[8][10] However, further investigation is required to determine if this compound has similar effects.

General Metabolic Pathway of Mogrosides

The following diagram illustrates the generally accepted metabolic fate of mogrosides in the gastrointestinal tract.

Caption: General metabolic pathway of mogrosides.

Conclusion

This compound is a minor cucurbitane glycoside found in monk fruit. While its basic chemical identity is established, there is a significant lack of specific data regarding its biological activities, pharmacokinetic profile, and mechanisms of action. Future research is necessary to elucidate the unique properties of this compound and to differentiate its potential effects from those of more abundant mogrosides. The information presented in this guide is based on the limited available data and the broader understanding of the mogroside class of compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | CAS:2096516-32-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Product Description|this compound [sinophytochem.com]

- 7. The pharmacokinetic profiles of mogrosides in T2DM rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 11-Oxomogroside IV: Physicochemical Properties and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxomogroside IV is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Swingle), commonly known as monk fruit.[1][2] As a member of the mogroside family, which are recognized for their intense sweetness and potential health benefits, this compound is a subject of growing interest in the fields of natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its potential biological activities based on related compounds.

Physicochemical Properties

This compound is a white powder at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅₄H₉₀O₂₄ | [1] |

| Molecular Weight | 1123.3 g/mol | [1] |

| Physical State | Powder | [1] |

| Source | Fruits of Siraitia grosvenorii Swingle | [1][2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

Spectral Data (Hypothetical and Based on Related Compounds)

While specific spectra for this compound are not available, the following represents expected characteristics based on the analysis of similar mogrosides.

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals characteristic of a triterpenoid glycoside. Key features would include signals for anomeric protons of the sugar moieties, multiple signals in the aliphatic region corresponding to the cucurbitane skeleton, and signals for methyl groups.

-

¹³C NMR: The carbon NMR spectrum would display a large number of signals corresponding to the 54 carbon atoms. Characteristic signals would be observed for the carbonyl carbon of the ketone group, anomeric carbons of the sugar units, and a variety of signals for the carbons of the triterpenoid core.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 1123.3, along with fragmentation patterns resulting from the loss of sugar moieties.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group from the ketone, and C-O bonds of the glycosidic linkages.

Experimental Protocols

Isolation and Purification of Mogrosides from Siraitia grosvenorii

The following is a general protocol for the extraction and purification of mogrosides, which can be adapted for the specific isolation of this compound. This protocol is based on established methods for mogroside extraction.[3][4][5]

1. Extraction:

- Fresh or dried fruits of Siraitia grosvenorii are crushed.

- The crushed material is extracted with hot water or a hydroalcoholic solution (e.g., 70% ethanol) multiple times.[3][4]

- The combined extracts are filtered to remove solid residues.

2. Purification:

- The crude extract is subjected to column chromatography using macroporous resins (e.g., D101 resin).[4][5]

- Impurities are washed from the column with a low concentration of ethanol.

- The mogroside-rich fraction is then eluted with a higher concentration of ethanol.[5]

- Further purification can be achieved using high-performance liquid chromatography (HPLC) with a C18 column and a gradient elution of acetonitrile and water.

Start [label="Crushed Siraitia grosvenorii Fruit", shape=ellipse, fillcolor="#FBBC05"];

Extraction [label="Hot Water or Ethanol Extraction"];

Filtration [label="Filtration"];

Crude_Extract [label="Crude Mogroside Extract", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Column_Chromatography [label="Macroporous Resin Column Chromatography"];

Wash [label="Wash with low % Ethanol"];

Elution [label="Elute with high % Ethanol"];

Mogroside_Rich_Fraction [label="Mogroside-Rich Fraction", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

HPLC [label="HPLC Purification (C18 Column)"];

Pure_Compound [label="Pure this compound", shape=ellipse, fillcolor="#FBBC05"];

Start -> Extraction;

Extraction -> Filtration;

Filtration -> Crude_Extract;

Crude_Extract -> Column_Chromatography;

Column_Chromatography -> Wash;

Column_Chromatography -> Elution;

Elution -> Mogroside_Rich_Fraction;

Mogroside_Rich_Fraction -> HPLC;

HPLC -> Pure_Compound;

}

Figure 1: Workflow for the isolation and purification of this compound.

In Vitro Antioxidant Activity Assay (DPPH Method)

The antioxidant potential of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The following is a generalized protocol.[6][7][8][9][10]

1. Preparation of Reagents:

- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

- Prepare a fresh solution of DPPH in methanol.

2. Assay Procedure:

- Add different concentrations of the this compound solution to the DPPH solution.

- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

- Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

- A control sample (without the test compound) and a blank (without DPPH) are also measured.

3. Calculation of Scavenging Activity:

- The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

- The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activities of this compound is limited, the activities of related mogrosides, particularly 11-oxo-mogroside V, suggest potential antioxidant and anti-inflammatory properties.[11][12]

Antioxidant Activity and the Nrf2 Signaling Pathway

The structurally similar compound, 11-oxo-mogroside V, has demonstrated significant antioxidant activity by scavenging reactive oxygen species (ROS).[11][12] A key mechanism by which natural compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14][15][16][17]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Figure 2: Hypothesized activation of the Nrf2 signaling pathway by this compound.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Chronic inflammation is implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[18][19][20][21][22] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it induces the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2. Many natural compounds with anti-inflammatory properties have been shown to inhibit the activation of the NF-κB pathway. It is plausible that this compound may also exert anti-inflammatory effects through this mechanism.

Figure 3: Hypothesized anti-inflammatory action of this compound via the NF-κB pathway.

Conclusion and Future Directions

This compound is a promising natural product with potential applications in the food and pharmaceutical industries. While its basic physicochemical properties are established, there is a clear need for further research to fully characterize this compound. Future studies should focus on:

-

Complete Spectroscopic Characterization: Detailed ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy studies are required to provide a complete and unambiguous structural confirmation.

-

Quantitative Biological Assays: Rigorous in vitro and in vivo studies are needed to quantify its antioxidant and anti-inflammatory activities and to elucidate the specific molecular mechanisms involved, including its effects on the Nrf2 and NF-κB signaling pathways.

-

Pharmacokinetic and Toxicological Profiling: To assess its potential as a therapeutic agent, comprehensive studies on its absorption, distribution, metabolism, excretion (ADME), and toxicity are essential.

The information presented in this guide serves as a foundation for researchers and drug development professionals interested in exploring the potential of this compound. Further investigation into this compound is warranted to unlock its full therapeutic and commercial potential.

References

- 1. This compound | CAS:2096516-32-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. The Fruits of Siraitia grosvenorii: A Review of a Chinese Food-Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods [mdpi.com]

- 4. maxapress.com [maxapress.com]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ymerdigital.com [ymerdigital.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 17. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]

- 18. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-Inflammatory and Antioxidant Effects of Soroseris hirsuta Extract by Regulating iNOS/NF-κB and NRF2/HO-1 Pathways in Murine Macrophage RAW 264.7 Cells | MDPI [mdpi.com]

11-Oxomogroside IV literature review

An In-depth Technical Guide on 11-Oxomogroside IV

Introduction

This compound is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family of compounds, which are responsible for the intense sweetness of monk fruit, this compound is of interest to researchers in natural products chemistry, food science, and drug discovery. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its quantitative analysis, potential biological activities, and the experimental protocols used for its study. It is important to note that while research on mogrosides as a class is expanding, specific in-depth studies on the biological activities and mechanisms of action of this compound are limited. Much of the current understanding is extrapolated from studies of more abundant and closely related mogrosides, such as Mogroside V and 11-Oxomogroside V.

Chemical Structure and Properties

This compound is a derivative of the aglycone mogrol, featuring a ketone group at the C-11 position and glycosidically linked glucose units. The specific arrangement and number of these sugar moieties distinguish it from other mogrosides and influence its sweetness and biological properties.

Data Presentation

Quantitative Analysis of this compound Content

The concentration of this compound can vary depending on the maturity of the monk fruit and the extraction method used. The following table summarizes the available quantitative data for this compound in mogroside extracts.

| Sample Type | Concentration of this compound ( g/100g of extract) | Analytical Method | Reference |

| Mogroside Extract | 0.97 ± 0.05 | HPLC | [1] |

Biological Activities of Closely Related Mogrosides

While specific quantitative data on the biological activity of this compound is scarce in the current literature, studies on structurally similar mogrosides provide insights into its potential therapeutic effects. The following table presents data for 11-Oxomogroside V and Mogroside IV.

| Compound | Biological Activity | Assay | Results (EC50/IC50) | Reference |

| 11-Oxomogroside V | Antioxidant (O₂⁻ scavenging) | Chemiluminescence | 4.79 µg/mL | [2][3] |

| 11-Oxomogroside V | Antioxidant (H₂O₂ scavenging) | Chemiluminescence | 16.52 µg/mL | [2][3] |

| 11-Oxomogroside V | Antioxidant (*OH scavenging) | Chemiluminescence | 146.17 µg/mL | [2][3] |

| 11-Oxomogroside V | Inhibition of *OH-induced DNA damage | - | 3.09 µg/mL | [2][3] |

| 11-Oxomogroside V | Inhibition of EBV-EA induction | - | 91.2% inhibition at 1000 mol ratio/TPA | [2] |

| Mogroside IV | Potential anti-pulmonary fibrosis effects | - | Data not available | [4] |

| Mogroside IV | Potential anti-cancer cell proliferation | - | Data not available | [4] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

While a specific protocol for this compound is not detailed, a method for the simultaneous determination of mogroside V and 11-oxomogroside V in the dried mature fruits of Momordica grosvenori (a synonym for Siraitia grosvenorii) has been established and can be adapted.

-

Chromatographic Column: ODS Column (250 mm × 4.6 mm, 5 μm)

-

Mobile Phase: Acetonitrile-water in a gradient program

-

Flow Rate: 0.75 mL/min

-

Detection Wavelength: 210 nm

-

Column Temperature: 40°C

This method was found to be simple, rapid, and accurate for the quality control of monk fruit.

In Vitro Metabolism Assay

The metabolic fate of mogrosides has been investigated using in vitro assays with human intestinal fecal homogenates.[5][6] This protocol can be applied to study the metabolism of this compound.

-

Incubation: Pooled human male and female intestinal fecal homogenates are incubated with the mogroside of interest at two different concentrations.

-

Time Course: Samples are analyzed over a 48-hour period.

-

Analysis: The conversion of the parent mogroside to its metabolites, primarily the aglycone mogrol, is monitored, typically by HPLC or LC-MS.

These studies have shown that various mogrosides are metabolized to the common terminal deglycosylated metabolite, mogrol, within 24 hours.[5][6]

Mandatory Visualization

General Metabolic Pathway of Mogrosides

Mogrosides, including this compound, are metabolized by intestinal microflora to the common aglycone, mogrol. This metabolic conversion is a key step in their biological action, as mogrol itself has been shown to possess biological activities.[5]

Caption: General metabolic pathway of mogrosides to mogrol by intestinal microflora.

General Workflow for Isolation and Analysis of Mogrosides

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of mogrosides from monk fruit.

Caption: General experimental workflow for mogroside isolation and analysis.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. Research into the molecular mechanisms of action for many individual mogrosides is still in its early stages. The antioxidant properties observed in closely related compounds like 11-Oxomogroside V suggest potential interactions with cellular pathways involved in oxidative stress response, but this remains to be experimentally verified for this compound.

Conclusion

This compound is a recognized constituent of monk fruit, and analytical methods for its quantification are available. However, a significant gap exists in the literature regarding its specific biological activities and mechanisms of action. The data available for structurally similar mogrosides, particularly 11-Oxomogroside V, suggest that this compound may also possess antioxidant and other potentially beneficial properties. Future research should focus on isolating sufficient quantities of this compound to enable comprehensive in vitro and in vivo studies to elucidate its pharmacological profile and to determine if it contributes to the overall health benefits attributed to monk fruit extracts. This will be crucial for its potential development as a functional food ingredient or therapeutic agent.

References

- 1. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on 11-Oxomogroside IV: A Technical Guide

Disclaimer: Publicly available research specifically on 11-Oxomogroside IV is limited. This guide synthesizes the available information on closely related mogrosides, particularly 11-oxo-mogroside V and mogroside extracts from Siraitia grosvenorii (monk fruit), to provide a foundational understanding and propose experimental frameworks for the study of this compound. The biological activities and experimental data presented herein are largely extrapolated from these related compounds and should be confirmed through direct experimentation on this compound.

Introduction

This compound is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii. Mogrosides are the primary compounds responsible for the intense sweetness of monk fruit and have garnered significant interest for their potential health benefits, including antioxidant and anti-diabetic properties.[1] This document provides a technical overview of the preliminary data on related mogrosides and outlines experimental protocols and potential mechanisms of action relevant to the investigation of this compound.

Core Concepts and Potential Biological Activities

Based on studies of similar mogrosides, this compound is hypothesized to possess significant antioxidant and potential anti-glycation activities. The presence of a carbonyl group at the 11-position, similar to 11-oxo-mogroside V, may contribute to these properties.[2]

Antioxidant Activity: Mogrosides have demonstrated the ability to scavenge reactive oxygen species (ROS), which are implicated in cellular damage and various chronic diseases.[3] The antioxidant capacity of 11-oxo-mogroside V has been quantified, showing potent effects against superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[4][5]

Anti-glycation Activity: Advanced glycation end products (AGEs) are formed through the non-enzymatic glycation of proteins and are involved in the pathogenesis of diabetic complications. Mogroside extracts have been shown to inhibit the formation of AGEs, suggesting a potential therapeutic role in managing diabetes-related conditions.[6]

Data Presentation: Quantitative Analysis of Related Mogrosides

The following tables summarize the quantitative data available for mogroside extracts and purified mogroside compounds. This data provides a benchmark for the expected potency of this compound.

Table 1: Antioxidant Activity of Mogroside Extract (MGE) from Siraitia grosvenorii [2]

| Assay | IC₅₀ (µg/mL) | Positive Control (IC₅₀, µg/mL) |

| DPPH Radical Scavenging | 1118.1 | Ascorbic Acid (9.6) |

| ABTS Radical Scavenging | 1473.2 | Trolox (47.9) |

| Oxygen Radical Absorbance Capacity (ORAC) | Strong Inhibition | Not Applicable |

Table 2: Radical Scavenging Activity of 11-oxo-mogroside V [4][5][7]

| Reactive Oxygen Species (ROS) | EC₅₀ (µg/mL) |

| Superoxide Anion (O₂⁻) | 4.79 |

| Hydrogen Peroxide (H₂O₂) | 16.52 |

| Hydroxyl Radical (•OH) | 146.17 |

| •OH-induced DNA damage | 3.09 |

Table 3: Anti-tumor Promoting Activity of 11-oxo-mogroside V [4]

| Molar Ratio (Compound/TPA) | Inhibition of EBV-EA Induction (%) |

| 1000 | 91.2 |

| 500 | 50.9 |

| 100 | 21.3 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound. The following protocols are based on established methods for analyzing mogrosides.

1. High-Performance Liquid Chromatography (HPLC) for Quantification

This method is suitable for the quantitative analysis of mogrosides in plant extracts.[8]

-

Column: ODS (C18), 250 mm × 4.6 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile and water in a gradient program.

-

Flow Rate: 0.75 mL/min.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 40°C.

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Extract the dried fruit powder with a suitable solvent (e.g., methanol-water mixture), filter, and dilute as necessary before injection.

2. In Vitro Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

In a 96-well plate, add various concentrations of the sample solution.

-

Add a freshly prepared solution of DPPH in ethanol.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value. Ascorbic acid is commonly used as a positive control.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to a specific absorbance at 734 nm.

-

Add various concentrations of the this compound sample to the ABTS•+ solution.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value. Trolox is a common positive control.

-

3. Anti-glycation Assay (BSA-Glucose Model) [6]

-

Principle: This assay measures the formation of fluorescent advanced glycation end products (AGEs) from the reaction of bovine serum albumin (BSA) and glucose.

-

Procedure:

-

Prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and glucose (e.g., 0.5 M) in a phosphate buffer (pH 7.4).

-

Add various concentrations of this compound to the reaction mixture.

-

Incubate the mixture at 37°C for several days (e.g., 7 days).

-

Measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

-

Aminoguanidine can be used as a positive control.

-

Calculate the percentage of inhibition of AGE formation.

-

Mandatory Visualization

Caption: Workflow for Extraction, Purification, and Bio-activity Screening of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

11-Oxomogroside IV: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxomogroside IV, a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit), is of increasing interest for its potential applications in the pharmaceutical and food industries. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, including available quantitative data, detailed experimental protocols for its assessment, and insights into its degradation pathways. Due to the limited availability of data specific to this compound, information from closely related compounds, such as 11-oxo-mogroside V, is included to provide a broader context.

Solubility Profile

The solubility of this compound is a critical parameter influencing its dissolution rate and bioavailability. While comprehensive quantitative data for this compound is not extensively documented in publicly available literature, qualitative information and data for the closely related 11-oxo-mogroside V provide valuable insights.

Table 1: Quantitative Solubility Data for 11-Oxo-mogroside V

| Solvent | Concentration | Temperature |

| Dimethylformamide (DMF) | 1 mg/mL | Not Specified |

| Dimethyl sulfoxide (DMSO) | 1 mg/mL | Not Specified |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | Not Specified |

Qualitative Solubility of this compound:

Sources indicate that this compound is soluble in the following organic solvents:

-

Dimethyl sulfoxide (DMSO)

-

Pyridine

-

Methanol

-

Ethanol

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

-

This compound powder

-

Selected solvent (e.g., Methanol, Ethanol, Water)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath

-

Centrifuge

-

HPLC-UV system

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate to an appropriate concentration and analyze it using a validated HPLC-UV method to determine the concentration of this compound. The solubility is expressed in units such as mg/mL or g/100mL.

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining solubility using the shake-flask method.

Stability Profile

The stability of this compound under various environmental conditions is crucial for determining its shelf-life and ensuring the safety and efficacy of products containing it. While specific quantitative stability data for this compound is scarce, general information on mogrosides suggests they are relatively stable.

General Stability of Mogrosides:

-

Thermal Stability: Mogroside V, a major component of monk fruit extract, has been reported to be stable at high temperatures. However, studies on drying methods for monk fruit have shown that high temperatures can lead to a decrease in the content of 11-oxo-mogroside V, suggesting some degree of thermal lability.

-

pH Stability: Mogrosides are generally considered to be stable over a wide pH range.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and keep it at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and follow the same procedure as for acid hydrolysis.

-

Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the degradation over time by HPLC.

-

Thermal Degradation: Expose a solid sample of this compound to a high temperature (e.g., 80°C) in a temperature-controlled oven. Analyze samples at different time intervals.

-

Photostability: Expose a solution of this compound to a specified light source (e.g., UV and visible light) in a photostability chamber. Analyze the samples at various time points.

-

Analysis: Analyze all stressed samples using a stability-indicating HPLC method. The percentage of degradation and the formation of degradation products are monitored. Mass spectrometry (MS) can be used to identify the structure of the degradation products.

Diagram 2: Forced Degradation Experimental Workflow

Caption: Workflow for conducting forced degradation studies.

Degradation Pathways

The degradation of mogrosides can occur through several pathways, with hydrolysis being a primary mechanism.

-

Acid Hydrolysis: Under acidic conditions, the glycosidic bonds of mogrosides can be cleaved, leading to the formation of aglycones and smaller glycoside units.

-

Enzymatic Hydrolysis: In biological systems, enzymes such as β-glucosidase can hydrolyze the glycosidic linkages of mogrosides.

Diagram 3: General Degradation Pathway of Mogrosides

Caption: General hydrolytic degradation pathway for mogrosides.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While specific quantitative data for this compound remains limited, the provided information on closely related mogrosides and general experimental protocols offers a valuable starting point for researchers and drug development professionals. Further studies are warranted to establish a comprehensive physicochemical profile of this compound to facilitate its development and application in various fields. The detailed experimental workflows and diagrams presented herein provide a practical framework for conducting such investigations.

natural occurrence of cucurbitane glycosides

An In-depth Technical Guide to the Natural Occurrence of Cucurbitane Glycosides

Introduction

Cucurbitane glycosides are a class of highly oxygenated tetracyclic triterpenoid compounds characterized by a distinctive cucurbitane nucleus skeleton (specifically, 19-(10→9β)-abeo-10α-lanost-5-ene)[1][2][3]. These natural products are renowned for their structural diversity, which arises from various oxygenation patterns on the core structure and the attachment of one or more sugar moieties[1]. They are most famously known as the bitter principles in many plants of the gourd family (Cucurbitaceae)[1][2].

Historically, the bitterness and toxicity of their aglycone forms, known as cucurbitacins, limited their application[1]. However, extensive research has revealed that both cucurbitacins and their glycosidic forms possess a wide spectrum of potent pharmacological activities, including anti-inflammatory, anti-diabetic, hepatoprotective, and anti-cancer effects[4][5][6][7]. This has spurred significant interest in their study among researchers, scientists, and drug development professionals. For instance, certain non-bitter glycosides like mogrosides from Siraitia grosvenorii are utilized as natural, low-calorie sweeteners[1].

This technical guide provides a comprehensive overview of the , detailed experimental protocols for their study, and a summary of their biological activities and associated signaling pathways.

Natural Distribution

Cucurbitane glycosides are predominantly found in the plant kingdom. While they are hallmark constituents of the Cucurbitaceae family, their presence has also been documented in several other families[1].

2.1 Primary Source: The Cucurbitaceae Family The gourd family is the most prolific source of cucurbitane glycosides. These compounds have been isolated from various parts of the plants, including the fruits, seeds, leaves, vines, and roots[8]. Key genera within this family known to produce these compounds include:

-

Siraitia (e.g., S. grosvenorii or monk fruit)[4]

-

Cucumis (e.g., cucumber)[11]

-

Citrullus (e.g., watermelon)[12]

-

Bryonia (e.g., B. dioica)[1]

2.2 Other Plant Families Beyond the Cucurbitaceae, cucurbitacins and their glycosides have been identified in a range of other plant families, including:

-

Brassicaceae (Cruciferae)

-

Scrophulariaceae

-

Begoniaceae

-

Elaeocarpaceae

-

Rosaceae

-

Primulaceae[1]

2.3 Data on Natural Occurrence The following table summarizes the distribution of several well-documented cucurbitane glycosides in various plant species.

| Cucurbitane Glycoside(s) | Plant Species | Family | Plant Part | Reference(s) |

| Mogrosides (e.g., Mogroside V) | Siraitia grosvenorii | Cucurbitaceae | Fresh Fruits | [4] |

| Momordicosides, Karavilosides | Momordica charantia | Cucurbitaceae | Fruits, Seeds, Roots | [1][8][9] |

| Kuguaglycosides A–H | Momordica charantia | Cucurbitaceae | Roots | [8] |

| Kuguasaponins A-H | Momordica charantia | Cucurbitaceae | Fruits | [13] |

| Charantosides | Momordica charantia | Cucurbitaceae | Fruits | [14][15] |

| Hemchinins G–H | Hemsleya chinensis | Cucurbitaceae | Tubers | [5][10] |

| Bryoniosides A–G | Bryonia dioica | Cucurbitaceae | Not Specified | [1] |

| Cucurbitacin B glucoside | Begonia heracleifolia | Begoniaceae | Rhizomes | [1] |

Experimental Protocols

The study of cucurbitane glycosides involves a multi-step process from raw plant material to pure, identified compounds. The following sections provide a detailed methodology for these key experiments.

3.1 Extraction of Cucurbitane Glycosides

The initial step involves extracting the crude glycosides from the plant matrix. The choice of solvent and method depends on the polarity of the target compounds and the stability of the glycosidic bonds.

-

Objective: To extract a broad range of triterpenoid glycosides from dried, powdered plant material.

-

Apparatus: Soxhlet apparatus or large-scale maceration setup, rotary evaporator.

-

Reagents: Methanol or Ethanol (95%), n-hexane, Ethyl Acetate, n-Butanol, Deionized Water.

-

Protocol (General Method):

-

Defatting: The air-dried and powdered plant material (e.g., 5 kg) is first extracted with n-hexane in a Soxhlet apparatus for 12-24 hours to remove lipids and other nonpolar constituents. The marc is then air-dried.

-

Primary Extraction: The defatted marc is subsequently extracted with 95% methanol or ethanol at 60-70°C for 24 hours. The extraction is typically repeated 2-3 times to ensure exhaustive extraction.

-

Concentration: The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. The cucurbitane glycosides, being polar, typically concentrate in the n-butanol fraction.

-

Drying: The resultant fractions are evaporated to dryness to be used for further isolation.

-

3.2 Isolation and Purification

Isolating individual glycosides from the crude fraction is a complex process requiring multiple chromatographic techniques. The workflow below illustrates a typical strategy.

-

Protocol Detail:

-

Initial Column Chromatography: The n-butanol fraction is subjected to column chromatography over a stationary phase like Silica Gel, MCI gel CHP-20P, or Sephadex LH-20[16]. Elution is performed using a gradient of solvents, typically starting with chloroform-methanol and gradually increasing the methanol concentration.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Fine Purification: The combined semi-pure fractions are further purified using high-performance techniques. Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column is a common and effective method[16]. A gradient of acetonitrile and water is often used as the mobile phase.

-

3.3 Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

-

Objective: To determine the complete chemical structure, including stereochemistry, of an isolated glycoside.

-

Apparatus: NMR Spectrometer, Mass Spectrometer (e.g., HRESIMS), Polarimeter.

-

Protocol:

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight and establish the molecular formula of the compound[4][5].

-

NMR Spectroscopy: A comprehensive suite of NMR experiments is performed:

-

1D-NMR ( 1**H and **13C): Provides information on the types and number of protons and carbons. The chemical shifts of anomeric protons (typically δH 4.5-5.5) and anomeric carbons (δC 100-105) indicate the number of sugar units[4][9].

-

2D-NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (1H-1H) shows proton-proton couplings within a spin system. HSQC links protons to their directly attached carbons. HMBC (1H-13C long-range) is crucial for connecting different fragments of the molecule, such as linking the aglycone to the sugar moieties via correlations between the anomeric proton and the aglycone carbon[9][17].

-

NOESY/ROESY: These experiments reveal through-space correlations, which are vital for determining the relative stereochemistry of the aglycone and the configuration of the glycosidic linkages[9][17].

-

-

Acid Hydrolysis: To determine the absolute configuration of the sugar units (e.g., D- or L-glucose), the glycoside is hydrolyzed using acid (e.g., 2M HCl) to cleave the sugar moieties. The resulting monosaccharides are then analyzed and compared with authentic standards, often via derivatization followed by HPLC or GC analysis[4][16].

-

Biological Activities and Signaling Pathways

Cucurbitane glycosides exhibit a broad range of pharmacological properties, making them attractive candidates for drug development.

4.1 Summary of Pharmacological Activities The diverse structures of cucurbitane glycosides lead to a wide array of biological effects. Key activities reported in the literature include:

-

Anti-inflammatory: Many cucurbitane glycosides inhibit the production of inflammatory mediators like nitric oxide (NO)[5][18]. This is often linked to the modulation of the NF-κB signaling pathway[5][10].

-

Anti-diabetic: Certain glycosides demonstrate hypoglycemic effects, partly by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion, or by improving glucose uptake[13][14][16]. The AMPK pathway is also implicated[9][10].

-

Hepatoprotective: Some compounds, such as those from S. grosvenorii, have shown significant protective effects against liver injury in cellular models[4].

-

Anti-cancer/Cytotoxic: Cucurbitane glycosides have been reported to exhibit cytotoxicity against various human tumor cell lines, including breast cancer, colon cancer, and others[7][13].

| Compound/Extract | Biological Activity | Assay / In Vitro Model | Key Result | Reference(s) |

| Luohanguosides A, C | Hepatoprotective | H₂O₂-induced AML12 cell injury | Significant increase in cell viability | [4] |

| Hemchinins G-H | Anti-inflammatory | LPS-induced RAW 264.7 cells | Inhibition of NO production | [5][10] |

| Kuguasaponins B, C, G, H | Hypoglycemic | Glucose uptake in 3T3-L1 adipocytes | Strong bioactivity at 10 µM | [13] |

| Charantosides | Anti-diabetic | α-glucosidase inhibition | IC₅₀ values comparable to acarbose | [14] |

| Cucurbitacins (Aglycones) | Anti-cancer | Various human cancer cell lines | Potent cytotoxic effects | [7][11] |

4.2 Modulation of Signaling Pathways

Molecular docking and cellular studies have begun to reveal the mechanisms by which these compounds exert their effects. The NF-κB pathway is a critical regulator of inflammation and a common target.

4.2.1 Inhibition of the NF-κB Inflammatory Pathway In response to stimuli like lipopolysaccharide (LPS), the IKK complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate into the nucleus and activate the transcription of pro-inflammatory genes. Molecular docking studies suggest that cucurbitane glycosides can bind to key proteins in this pathway, inhibiting its activation[5][10].

Conclusion

Cucurbitane glycosides represent a structurally diverse and pharmacologically significant class of natural products. Primarily found in the Cucurbitaceae family, their presence extends to several other plant families, indicating a broad natural distribution. The methodologies for their extraction, isolation, and structural elucidation are well-established, relying on a combination of classical chromatography and modern spectroscopic techniques. The potent biological activities of these compounds, particularly their anti-inflammatory and anti-diabetic properties, are linked to their ability to modulate key cellular signaling pathways like NF-κB and AMPK. This guide provides a foundational resource for professionals in phytochemistry and drug development, highlighting the immense potential of cucurbitane glycosides as lead compounds for novel therapeutics. Further research is warranted to fully explore their structure-activity relationships and clinical potential.

References

- 1. Cucurbitacins and cucurbitane glycosides: structures and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Cucurbitacins and cucurbitane glycosides: structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cucurbitacins and cucurbitane glycosides: structures and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities [mdpi.com]

- 5. Cucurbitane Glycosides and Their Potential Anti-Inflammatory Activities from Hemsleya chinensis Tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]